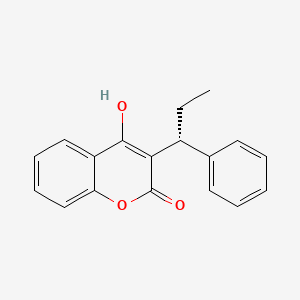
(R)-Phenprocoumon
Overview
Description
®-Phenprocoumon is a chiral derivative of coumarin, a naturally occurring compound found in many plants. It is an anticoagulant medication used to prevent and treat thromboembolic disorders. The compound is known for its ability to inhibit the synthesis of vitamin K-dependent clotting factors, making it effective in preventing blood clots.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ®-Phenprocoumon typically involves the condensation of 4-hydroxycoumarin with a suitable aldehyde, followed by chiral resolution to obtain the desired enantiomer. The reaction conditions often include the use of a base such as sodium hydroxide or potassium hydroxide to facilitate the condensation reaction.
Industrial Production Methods: Industrial production of ®-Phenprocoumon involves large-scale synthesis using similar condensation reactions. The process is optimized for high yield and purity, often employing advanced techniques such as crystallization and chromatography for chiral resolution.
Chemical Reactions Analysis
Types of Reactions: ®-Phenprocoumon undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form hydroxylated derivatives.
Reduction: Reduction reactions can convert ®-Phenprocoumon to its corresponding alcohol.
Substitution: The aromatic ring of ®-Phenprocoumon can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid.
Major Products:
Oxidation: Hydroxylated derivatives of ®-Phenprocoumon.
Reduction: Alcohol derivatives of ®-Phenprocoumon.
Substitution: Halogenated or nitrated derivatives of ®-Phenprocoumon.
Scientific Research Applications
®-Phenprocoumon has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying chiral resolution and enantioselective synthesis.
Biology: Investigated for its effects on blood coagulation pathways and interactions with vitamin K.
Medicine: Employed in clinical studies to evaluate its efficacy and safety as an anticoagulant.
Industry: Utilized in the development of anticoagulant therapies and as a reference standard in pharmaceutical quality control.
Mechanism of Action
®-Phenprocoumon exerts its anticoagulant effects by inhibiting the enzyme vitamin K epoxide reductase. This inhibition prevents the regeneration of reduced vitamin K, which is essential for the synthesis of active clotting factors II, VII, IX, and X. By reducing the levels of these clotting factors, ®-Phenprocoumon effectively prevents the formation of blood clots.
Comparison with Similar Compounds
Warfarin: Another coumarin derivative with anticoagulant properties.
Acenocoumarol: A synthetic anticoagulant similar to ®-Phenprocoumon.
Dicoumarol: A naturally occurring anticoagulant found in spoiled sweet clover.
Comparison: ®-Phenprocoumon is unique in its chiral nature, which can influence its pharmacokinetics and pharmacodynamics. Compared to warfarin, ®-Phenprocoumon may have different metabolic pathways and interactions with other medications. Its specific enantiomeric form can also result in varying degrees of anticoagulant activity and side effects.
Properties
IUPAC Name |
4-hydroxy-3-[(1R)-1-phenylpropyl]chromen-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16O3/c1-2-13(12-8-4-3-5-9-12)16-17(19)14-10-6-7-11-15(14)21-18(16)20/h3-11,13,19H,2H2,1H3/t13-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQDAYGNAKTZFIW-CYBMUJFWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)C2=C(C3=CC=CC=C3OC2=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C1=CC=CC=C1)C2=C(C3=CC=CC=C3OC2=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80975409 | |
| Record name | 2-Hydroxy-3-(1-phenylpropyl)-4H-1-benzopyran-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80975409 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5999-27-9 | |
| Record name | Phenprocoumon, (R)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005999279 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Hydroxy-3-(1-phenylpropyl)-4H-1-benzopyran-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80975409 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | PHENPROCOUMON, (R)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y513Q74WCG | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


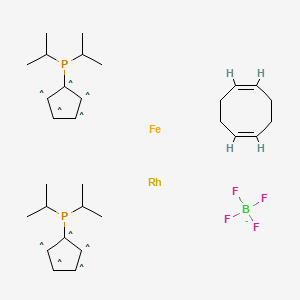
![2,2'-Sulfanediylbis[1-(4-fluorophenyl)ethan-1-one]](/img/structure/B583081.png)
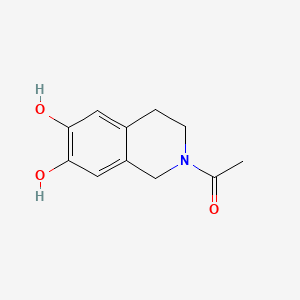
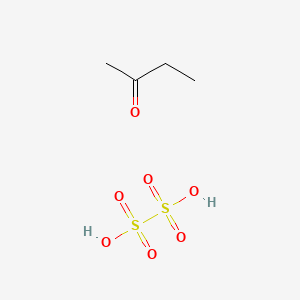
![2H-Pyran-2-one,4-fluorotetrahydro-3,5,6-trimethyl-,[3R-(3alpha,4beta,5alpha,6alpha)]-(9CI)](/img/new.no-structure.jpg)
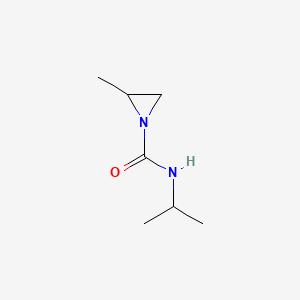
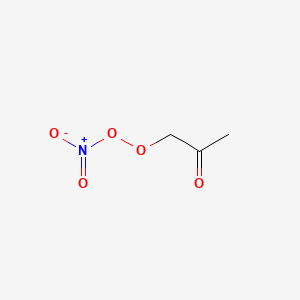
![6b,6c-Diazadicyclopenta[cd,gh]pentalene](/img/structure/B583099.png)
